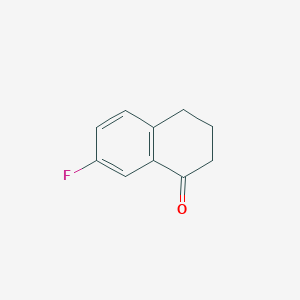

7-Fluoro-1-tetralone

説明

Significance of Fluorinated Organic Compounds in Contemporary Synthetic and Medicinal Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern synthetic and medicinal chemistry. researchgate.netresearchgate.net Organofluorine compounds often exhibit profoundly altered physicochemical and biological properties compared to their non-fluorinated analogues. researchgate.netnih.gov The introduction of fluorine can enhance metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity and bioavailability. researchgate.netnih.gov These advantageous modifications stem from the unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. nih.gov

In medicinal chemistry, the impact of fluorination is particularly pronounced. A significant percentage of modern pharmaceuticals contain at least one fluorine atom, a testament to the element's ability to optimize drug-like properties. researchgate.netenamine.net The introduction of fluorine can lead to improved therapeutic indices and novel pharmacological activities. researchgate.net For instance, fluorinated compounds are integral to the development of new drugs for a wide range of diseases. enamine.net

The influence of fluorine extends to agrochemicals as well, where it contributes to the development of more effective and selective pesticides. nih.gov The stability and unique reactivity of fluorinated compounds also make them valuable in materials science for creating advanced polymers and coatings. chemimpex.com

Overview of Tetralone Scaffolds as Versatile Chemical Building Blocks

The tetralone framework, a bicyclic structure composed of a benzene (B151609) ring fused to a cyclohexanone (B45756), represents a highly versatile scaffold in organic synthesis. ingentaconnect.comresearchgate.netsemanticscholar.orgresearchgate.neteurekaselect.com Substituted tetralones are prized as starting materials for the construction of a wide array of complex molecules, including heterocyclic compounds, natural products, and pharmaceuticals. ingentaconnect.comresearchgate.netsemanticscholar.orgresearchgate.neteurekaselect.com Their reactivity and structural features make them ideal building blocks for creating therapeutically relevant agents. ingentaconnect.comresearchgate.net

Numerous bioactive compounds are derived from α-tetralone derivatives, which have been instrumental in the synthesis of antibiotics, antidepressants, and agents for treating Alzheimer's disease. ingentaconnect.comresearchgate.netresearchgate.neteurekaselect.com The tetralone core is a key structural motif in various natural products and has been a focus of total synthesis efforts. semanticscholar.org The adaptability of the tetralone scaffold allows chemists to introduce a variety of functional groups, enabling the exploration of diverse chemical space and the development of molecules with tailored biological activities. researchgate.netresearchgate.net

Research Context of 7-Fluoro-1-tetralone within Fluorinated Cyclic Ketones

Within the broader class of fluorinated organic compounds, fluorinated cyclic ketones such as this compound represent a significant area of research. chemimpex.comresearchgate.net These molecules combine the advantageous properties of fluorine with the synthetic utility of the cyclic ketone framework. The introduction of a fluorine atom onto the tetralone ring can significantly influence the molecule's reactivity and biological profile.

The position of the fluorine atom is crucial. In the case of this compound, the fluorine at the 7-position imparts specific electronic properties to the aromatic ring, which can affect its reactivity in subsequent chemical transformations. Research into fluorinated cyclic ketones often focuses on developing new synthetic methodologies for their preparation and exploring their potential as intermediates in the synthesis of more complex fluorinated molecules. researchgate.netresearchgate.netcas.cnorganic-chemistry.org The unique combination of the fluoro substituent and the ketone functionality makes these compounds valuable for creating novel molecular architectures. chemimpex.comresearchgate.net

Scope and Objectives of Scholarly Inquiry into this compound

Scholarly inquiry into this compound is primarily focused on its role as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. chemimpex.com A major objective is to leverage its unique structure to develop novel therapeutic agents, particularly in areas such as anti-inflammatory and analgesic drugs. chemimpex.com

Key research areas include:

Synthesis: Developing efficient and scalable synthetic routes to this compound is a primary goal. This often involves multi-step processes starting from readily available materials like fluorobenzene.

Reactivity: Understanding the chemical reactivity of this compound is crucial for its application as a building block. This includes studying reactions at the ketone group and on the fluorinated aromatic ring.

Applications in Medicinal Chemistry: A significant portion of research is dedicated to using this compound to synthesize new drug candidates. The presence of the fluorine atom is often exploited to enhance the pharmacological properties of the final products. chemimpex.com

Materials Science: The properties of this compound are also being explored for the creation of novel materials with specific functionalities. chemimpex.com

The overarching goal of this research is to fully exploit the chemical potential of this compound to advance various fields, from drug discovery to materials science. chemimpex.com

Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2840-44-0 | chemimpex.com |

| Molecular Formula | C₁₀H₉FO | chemimpex.comchemsrc.com |

| Molecular Weight | 164.18 g/mol | chemimpex.com |

| Appearance | White to off-white crystals | chemimpex.com |

| Melting Point | 61-68 °C | chemimpex.com |

| Boiling Point | 258.1±29.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.2±0.1 g/cm³ | chemsrc.com |

| Flash Point | 99.5±14.5 °C | chemsrc.com |

| Purity | ≥ 97% | accelachem.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-fluoro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBYBFAJSWCTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)F)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438833 | |

| Record name | 7-Fluoro-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-44-0 | |

| Record name | 7-Fluoro-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Strategies for 7 Fluoro 1 Tetralone and Its Derivatives

Historical and Contemporary Methodologies for Fluorinated Tetralone Synthesis

The preparation of fluorinated tetralones has evolved, with various methods being developed to achieve regioselective fluorination and efficient construction of the tetralone core.

Multi-step Preparation Routes to 7-Fluoro-1-tetralone from Aromatic Precursors

One established multi-step approach to synthesizing fluorinated tetralones involves the cyclization of appropriately substituted aromatic precursors. For instance, 7-halo-1-tetralones can be prepared through the regioselective oxidation of N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide with potassium permanganate, followed by acidic hydrolysis to yield 8-aminotetral-1-one. This intermediate can then be converted to the corresponding 8-halotetralone. researchgate.net Another strategy involves a Friedel–Crafts acylation of a substituted benzoyl chloride with ethylene, followed by an intramolecular Friedel–Crafts alkylation, offering a one-pot process to various 1-indanones and extendable to tetralones. researchgate.net

A synthesis starting from 8-fluoro-1-tetralone (B1339802) has been utilized to prepare a fluorinated dibenzo[c,g]fluorenone stator half in a seven-step sequence. researchgate.netresearchgate.net This highlights the utility of pre-fluorinated tetralones as building blocks for more complex structures. The synthesis of 7-halo-1-indanones, structurally related to tetralones, has also been achieved by the cyclization of 3-chloro-1-(2-halophenyl)propan-1-one under Friedel-Crafts conditions. researchgate.net

Electrophilic Fluorination Techniques using N-F Reagents (e.g., Selectfluor)

The development of electrophilic N-F fluorinating reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborates)), has revolutionized the synthesis of fluorinated organic compounds. worktribe.comacs.org These reagents are stable, easy to handle, and allow for direct fluorination of electron-rich centers under relatively mild conditions. worktribe.comsapub.org

The general procedure for electrophilic fluorination of ketones involves dissolving the ketone substrate in a solvent like acetonitrile, followed by the slow addition of Selectfluor®. mdpi.com The reaction can proceed at room temperature or require refluxing, depending on the reactivity of the substrate. sapub.orgmdpi.com The mechanism is believed to involve the attack of an enol or enolate form of the ketone on the electrophilic fluorine of the N-F reagent. scispace.com The readiness of the ketone to form an enol influences the reaction rate; for instance, cyclic β-diketones that readily enolize can be fluorinated at room temperature. scispace.com

The enantioselective electrophilic fluorination of α-aryl-tetralones has been achieved using a combination of cinchonine (B1669041) and Selectfluor®, yielding 2-fluoro-2-aryl-1-tetralones with high yields and good enantioselectivity. ua.es This method underscores the potential for creating chiral fluorinated tetralones. However, the reactivity and selectivity of Selectfluor® can be substrate-dependent, with some ketones failing to monofluorinate and instead producing difluorinated products or not reacting at all. scispace.comsapub.org

| Substrate | Reagent | Conditions | Product | Yield |

| 1,3-Indanedione | Selectfluor® | CH3CN, rt | 2-Fluoro-1,3-indanedione | 60% mdpi.com |

| 2-Fluoro-1,3-indanedione | Selectfluor® | CH3CN, rt | 2,2-Difluoro-1,3-indanedione | 60% mdpi.com |

| α-Aryl-tetralone | Cinchonine/Selectfluor® | 0 °C | 2-Fluoro-2-aryl-1-tetralone | >98% ua.es |

Advanced Reaction Architectures for Tetralone Core Construction

Modern synthetic chemistry has introduced advanced methods for constructing the tetralone framework, enabling the synthesis of highly functionalized and diverse derivatives.

Modified Claisen Condensation Approaches in Fluorinated Tetralone Synthesis

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that has been adapted for the synthesis of fluorinated tetralones. sapub.orgmdpi.com In a modified approach, fluorinated and trifluoromethylated indanone and tetralone derivatives have been prepared with yields ranging from 22–60%. mdpi.comsemanticscholar.org For example, a chalcone-mediated cyclization route utilizes a Claisen condensation between p-fluoro acetophenone (B1666503) and benzaldehyde (B42025) to form chalcones, which are then converted to cyclopropyl (B3062369) ketoesters and subsequently cyclized via intramolecular Friedel-Crafts acylation to yield tetralone derivatives.

Another example involves the synthesis of fluorinated cyclic ketones where a modified Claisen condensation was used to produce 2-acetyl-1-tetralone (B102764) derivatives in low to moderate yields. scispace.comsapub.org These methods demonstrate the versatility of the Claisen condensation in building the core structure of fluorinated tetralones from simpler, readily available precursors.

Radical Addition-Cyclisation Sequences for Functionalized Tetralones

Radical reactions offer a powerful alternative for the construction of the tetralone ring system. A xanthate-mediated free radical addition-cyclization sequence has been successfully employed to create the tetralone core of natural products. semanticscholar.org This approach involves the radical addition of a xanthate onto an olefin, followed by cyclization to form the bicyclic tetralone intermediate. semanticscholar.org

More recently, a photoredox-neutral [4+2] cyclization of alkyl bromides and vinyl azides has been developed, providing a chemodivergent route to 1-tetralones. nih.gov This method relies on an intermolecular radical addition that triggers a 1,5-hydrogen atom transfer, followed by a C(sp³)–C(sp²) bond formation. nih.gov Similarly, the synthesis of 2-tetralones has been achieved through the intramolecular cyclization of δ-aryl-β-dicarbonyl compounds mediated by cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), which proceeds via a radical addition to the aromatic ring. beilstein-journals.org These radical-based strategies are valuable for accessing tetralones with diverse substitution patterns. semanticscholar.orgbeilstein-journals.org

Direct Condensation Reactions with Carbon Nucleophiles for Tetralone Derivatization

The derivatization of the tetralone core can be achieved through direct condensation reactions with carbon nucleophiles. The aldol (B89426) reaction, a classic method for C-C bond formation, can be directed to couple two different carbonyl compounds, allowing for the specific synthesis of crossed aldol products. researchgate.net This is particularly useful for introducing new functional groups at the α-position of the tetralone ketone.

The Knoevenagel condensation, another important C-C bond forming reaction, has been used in a one-pot, three-component synthesis of annulated benzothiazoloquinazolines starting from α-tetralone, an aromatic aldehyde, and 2-aminobenzothiazole. nih.gov The reaction proceeds through the initial formation of an α,β-unsaturated ketone via Knoevenagel condensation, which then undergoes further reactions. nih.gov Additionally, the Bucherer-Bergs reaction, which involves the condensation of a ketone with potassium cyanide and ammonium carbonate, can be used to synthesize hydantoin (B18101) derivatives from tetralones, which are precursors to α,α-disubstituted amino acids. alfa-chemistry.com These direct condensation methods provide efficient pathways for elaborating the tetralone scaffold. rsc.org

Enantioselective Synthesis and Stereochemical Control

The synthesis of specific stereoisomers of this compound derivatives is crucial for the development of new therapeutic agents, as different enantiomers can exhibit varied biological activities. Researchers have developed several sophisticated strategies to control the stereochemistry during synthesis, including asymmetric catalytic reduction, enantioselective fluorination, and biocatalytic transformations.

The asymmetric reduction of the ketone group in this compound and its analogs is a key method for producing chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. researchgate.net One notable approach involves the use of chiral catalysts like the Corey-Bakshi-Shibata (CBS) catalyst with borane (B79455) to reduce fluoropropiophenones to optically pure 3-hydroxyl synthons. researchgate.net Another strategy employs chiral Lewis base-driven frustrated Lewis pairs (FLPs) for the asymmetric hydrogenation of 1-tetralone-derived enones, yielding optically active ketones with high enantioselectivity (63–92% ee). rsc.org

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) |

| Corey-Bakshi-Shibata (CBS) catalyst and borane | Fluoropropiophenone | Optically pure 3-hydroxyl synthon | Not specified |

| Chiral Lewis base-driven FLP (oxazoline 62b) | 1-tetralone-derived enones | Optically active ketones | 63–92% |

The development of chiral catalysts for the enantioselective fluorination of α-aryl-tetralones has been a significant area of research. Cinchona alkaloid derivatives, in combination with electrophilic fluorine sources like Selectfluor, have emerged as effective catalysts. researchgate.netchimia.ch These combinations can be prepared in situ and have been shown to mediate the enantioselective fluorination of various carbonyl compounds, including tetralones, with high efficiency. researchgate.netacs.org For instance, the enantioselective electrophilic fluorination of α-aryl-tetralones using a cinchonine/Selectfluor system can produce 2-fluoro-2-aryl-1-tetralones in excellent yields (up to >98%) and with moderate to good enantioselectivity (up to 74% ee). researchgate.net

Research has also explored the use of N-fluoroammonium salts of cinchona alkaloids as chiral fluorinating agents. researchgate.netchimia.ch These reagents have demonstrated high efficiency in the enantioselective fluorination of a broad range of substrates. researchgate.net Specifically, the DHQB/Selectfluor combination has been effective for the enantioselective fluorination of indanones and tetralones, achieving up to 91% ee. acs.org The development of bifunctional cinchona alkaloid-based ammonium salt catalysts containing an additional hydrogen-bonding donor has also shown promise. beilstein-journals.org

| Catalyst/Reagent | Substrate | Product | Yield | Enantiomeric Excess (ee) |

| Cinchonine/Selectfluor | α-Aryl-tetralones | 2-Fluoro-2-aryl-1-tetralones | >98% | up to 74% researchgate.net |

| DHQB/Selectfluor | Indanones and tetralones | α-Fluorinated indanones and tetralones | Not specified | up to 91% acs.org |

| N-Fluoroammonium salts of cinchona alkaloids | Enolates and silyl (B83357) enol ethers of 2-methyl-1-tetralone | Fluorinated 2-methyl-1-tetralone | Not specified | up to 61% chimia.ch |

Biocatalysis, particularly the use of engineered enzymes, offers a green and highly selective alternative for the synthesis of chiral molecules. Carbonyl reductases (KREDs), also known as alcohol dehydrogenases (ADHs), are widely used for the asymmetric reduction of ketones to produce enantiopure alcohols. acs.org

Researchers have engineered a KRED from Bacillus aryabhattai (BaSDR1) to enhance its activity towards bulky substrates like halogenated 1-tetralones. rsc.org By employing rational design to modify key amino acid residues, scientists improved the enzyme's catalytic efficiency and stereoselectivity. rsc.org For example, the mutant Q237V/I291F exhibited a 16.3-fold higher activity towards 7-fluoro-α-tetralone compared to the wild-type enzyme, with an improved stereoselectivity of 98.8% ee. rsc.orgresearchgate.net Another engineered variant, V187S/I291F, when expressed in E. coli whole cells, was used to produce (S)-7-fluoro-1-tetralol with excellent conversion and enantioselectivity. researchgate.net

| Biocatalyst (Enzyme Variant) | Substrate | Product | Key Finding |

| Bacillus aryabhattai Carbonyl Reductase (BaSDR1) Mutant Q237V/I291F | 7-Fluoro-α-tetralone | Chiral α-tetralol | 16.3-fold higher activity than wild-type with 98.8% ee. rsc.orgresearchgate.net |

| Bacillus aryabhattai Carbonyl Reductase (BaSDR1) Mutant V187S/I291F | This compound | (S)-7-fluoro-1-tetralol | Excellent conversion and enantioselectivity. researchgate.net |

Chiral Catalyst Development for Enantioselective Fluorination of α-Aryl-tetralones (e.g., Cinchona Alkaloid Derivatives)

Synthesis of Complex Molecular Architectures Featuring this compound as a Key Intermediate

This compound is a valuable building block in organic synthesis, enabling the creation of complex molecules with potential therapeutic applications. chemimpex.com Its unique structure facilitates various derivatization strategies to enhance biological activity and allows for its use in the preparation of other chiral building blocks. chemimpex.combeilstein-journals.org

The fluorine atom in this compound can significantly influence the biological activity of its derivatives by enhancing properties like lipophilicity and bioavailability. This makes it a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs. chemimpex.com

Derivatives of this compound have shown significant anti-inflammatory activity, making them promising candidates for new treatments for conditions like arthritis. For instance, optically pure 7-fluorotropanes have been synthesized from this compound as probes for the dopamine (B1211576) transporter, with one derivative showing potential in reducing the rewarding effects of cocaine. nih.gov Furthermore, 8-amino-2-(protected amino)-1-tetralone derivatives, which can be synthesized from precursors related to this compound, are crucial intermediates for the industrial preparation of camptothecin (B557342) derivatives with potential anticancer activity. google.com

The pharmaceutical industry has a growing demand for chiral intermediates for drug development. nih.gov this compound serves as a starting material for the synthesis of various chiral building blocks. For example, it has been used in a seven-step synthesis to prepare a fluorinated dibenzo[c,g]fluorenone stator half. researchgate.net Another application involves the enantioselective alkylation of related tetralone systems, such as 1-methyl-7-methoxy-2-tetralone, using cinchona alkaloid-derived catalysts to produce key intermediates for drugs like dezocine. beilstein-journals.org

The development of methods to create remote quaternary stereocenters is a significant challenge in organic synthesis. One innovative approach involves a sequence of palladium-catalyzed asymmetric 1,4-addition followed by rhodium-catalyzed C-C/C-H activation to produce 1-tetralones with a C4 quaternary stereocenter in high enantioselectivity. nih.gov While not directly starting from this compound, this strategy highlights the advanced synthetic methodologies being developed for tetralone systems, which could potentially be adapted for fluorinated analogs.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 7 Fluoro 1 Tetralone

Intrinsic Reactivity of the Ketone Moiety in 7-Fluoro-1-tetralone

The reactivity of this compound is significantly influenced by its ketone functional group, which is a primary site for various chemical transformations.

The ketone group in this compound readily undergoes nucleophilic addition reactions. This reactivity is fundamental to its use as a building block in organic synthesis. A range of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

Common nucleophilic addition reactions include:

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Grignard Reactions: Organometallic reagents such as Grignard reagents (e.g., phenylmagnesium bromide) add to the ketone to form tertiary alcohols. vulcanchem.com These alcohols can then be dehydrated to produce aryl-dihydronaphthalenes. vulcanchem.com

Addition of Cyanide: The addition of a cyanide ion (from a source like KCN) forms a cyanohydrin.

Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction, which involves the use of a phosphorus ylide.

Aldol (B89426) Condensation: In the presence of a base, the enolate of this compound can react with aldehydes or other ketones in an aldol condensation. For instance, an aldol condensation with benzaldehyde (B42025) can occur at the α-carbon to the carbonyl group. csic.es

The scope of these reactions allows for the synthesis of a diverse array of derivatives, making this compound a versatile intermediate in the preparation of more complex molecules. chemimpex.com

Table 1: Examples of Nucleophilic Addition Reactions with this compound Analogs

| Reaction Type | Reagent | Product Type | Reference |

| Grignard Addition | Phenylmagnesium bromide | Tertiary alcohol | vulcanchem.com |

| Aldol Condensation | Benzaldehyde | β-Hydroxy ketone | csic.es |

| Horner-Emmons | Phosphonate ylide | Alkene | csic.es |

| Addition of Acetylides | Lithium acetylides | Propargyl alcohol | csic.es |

Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. This keto-enol tautomerism is crucial as the enol form is a key intermediate in several reactions. scispace.com The tautomerization can be catalyzed by either acid or base.

The enol form of this compound is a nucleophile and can react with various electrophiles. For instance, electrophilic fluorination using reagents like Selectfluor® is believed to proceed through the enol intermediate. scispace.comsapub.org The stability of the enol form can be influenced by factors such as solvent and the presence of other functional groups. In some fluorinated cyclic ketones, the enol form can be the more stable tautomer. scispace.com However, for many simple ketones, the keto form is generally favored. The formation of the enol is often the rate-determining step in reactions that proceed via this intermediate. scispace.com

Nucleophilic Addition Reactions and Their Scope

Probing the Influence of the Fluorine Substituent on Reaction Kinetics and Selectivity

The fluorine atom at the 7-position of the tetralone ring, while remote from the ketone, exerts a significant influence on the molecule's reactivity through electronic effects.

Fluorine is the most electronegative element, and its presence in an aromatic ring has a strong electron-withdrawing inductive effect (-I effect). chimia.ch This effect can influence the reactivity of the entire molecule. chimia.ch

Effect on the Ketone: The electron-withdrawing nature of the fluorine atom can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. vulcanchem.com This can lead to faster reaction rates for nucleophilic addition reactions compared to the non-fluorinated analog.

Effect on the Aromatic Ring: The fluorine atom also has a lone pair of electrons that can be donated to the aromatic ring through resonance (+M effect). However, for halogens, the inductive effect generally outweighs the mesomeric effect. The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic substitution.

The introduction of a fluorine atom can also alter the acidity of adjacent protons and influence the stability of reaction intermediates. chimia.ch

The fluorine substituent can influence the regioselectivity of reactions on the aromatic ring. In electrophilic aromatic substitution, the fluorine atom is an ortho-, para-director, although it deactivates the ring. However, due to the fused ring structure of tetralone, substitution patterns are also dictated by the existing ring system. For nucleophilic aromatic substitution, a fluorine atom can be activating, particularly when it is ortho or meta to the point of attack. researchgate.net

In reactions involving the enolate, the position of the fluorine can influence the regioselectivity of enolate formation if there are multiple possible enolates. However, in this compound, enolization typically occurs at the C2 position.

Electronic Effects of Fluorine on Electrophilic and Nucleophilic Processes

Advanced Catalytic Transformations

This compound and its derivatives are valuable substrates in advanced catalytic transformations, particularly in asymmetric synthesis to produce enantiomerically enriched products.

The development of catalytic enantioselective fluorination reactions has been a significant area of research. scispace.com Chiral catalysts, including metal complexes and organocatalysts, have been employed for the asymmetric fluorination of β-ketoesters and other carbonyl compounds. acs.org For instance, N-fluoroammonium salts of cinchonine (B1669041) have been used for the enantioselective electrophilic fluorination of α-aryl-tetralones. ua.es

Furthermore, rhodium-catalyzed C-C bond activation reactions have been used to synthesize 1-tetralones bearing a remote quaternary stereocenter with high regioselectivity and enantiomeric ratios. nih.gov These advanced catalytic methods allow for the construction of complex and stereochemically defined molecules from tetralone precursors.

Table 2: Examples of Advanced Catalytic Transformations involving Tetralone Analogs

| Reaction Type | Catalyst/Reagent | Product Feature | Reference |

| Asymmetric Fluorination | Cinchonine/Selectfluor | Enantiomerically enriched α-fluoro-α-aryl-tetralones | ua.es |

| Rh-catalyzed C-C/C-H Reorganization | [Rh(C₂H₄)₂Cl]₂/IMes | 1-Tetralones with remote quaternary stereocenters | nih.gov |

| Asymmetric Chlorination of Silyl (B83357) Enolate | Zirconium(IV) chloride/chiral α,α-dichloromalonate | Enantioenriched α,α-chlorofluoro-1-tetralone | scispace.comnih.gov |

Cross-Coupling Reactions for C-S, C-N, and C-O Bond Formation

Detailed Mechanistic Studies of this compound Transformations

The mechanisms of chemical transformations involving fluorinated ketones are a subject of ongoing investigation, with several pathways being proposed and studied.

Polar Processes: In many reactions, a polar or two-electron process is implicated. For example, the electrophilic fluorination of enol esters with Selectfluor® is suggested to proceed via a polar two-electron mechanism, involving an oxygen-stabilized carbenium species, rather than a single-electron transfer (SET) process. core.ac.uk Mechanistic studies suggest that an enol species initiates the fluorination by having the C=C double bond attack the fluorinating agent. scispace.com

Single Electron Transfer (SET) and Radical Pathways: In contrast, other studies provide evidence for SET and radical pathways. core.ac.uk The generation of radical intermediates can occur through photoredox catalysis, where a photocatalyst facilitates a single electron transfer to or from a radical progenitor. nih.gov These radical intermediates can then undergo further transformations. nih.gov For instance, alkoxy radicals can be generated from alcohols and participate in reactions like ring-opening and fluorination. rsc.org Mechanistic investigations using techniques like cyclic voltammetry have been employed to propose the involvement of radical intermediates in electrochemical reactions. cardiff.ac.uk

The debate between polar and radical mechanisms is often complex, and in some cases, both pathways may be operative depending on the specific reactants and conditions.

Enol Intermediates: Enol and enolate intermediates are central to the reactivity of ketones, including this compound. In electrophilic fluorination reactions, the enol form of the ketone is often the active nucleophile that attacks the electrophilic fluorine source. scispace.com The formation of palladium enolates is a key step in palladium-catalyzed α-arylation and allylation reactions of α-fluoroketones. berkeley.edu The geometry and nature of these enolates can significantly influence the stereochemical outcome of the reaction.

Oxonium Ylides: Carbonyl ylides are reactive intermediates that can be generated from the reaction of carbenes or carbenoids with carbonyl compounds. acs.org These ylides can undergo various transformations, including cycloadditions and rearrangements. While the direct involvement of oxonium ylides in the reactions of this compound is not explicitly detailed, the formation of enol ethers from the reaction of α-tetralone with α-diazomalonates under ruthenium catalysis suggests the potential for ylide-mediated pathways. acs.org

Investigation of Proposed Mechanisms (e.g., Polar Processes, Single Electron Transfer, Radical Pathways)

Aromatization and Skeletal Rearrangements of this compound Derivatives

The tetralone core is susceptible to aromatization and skeletal rearrangements under various conditions.

Aromatization: 1-Tetralone-2-carboxylates can undergo aromatization to yield 1-hydroxy-2-naphthoates when treated with sodium hydride under blue light irradiation in DMSO. researchgate.net A proposed mechanism involves aerobic oxidation under light irradiation, leading to the formation of α,β-unsaturated hydroperoxide intermediates that subsequently aromatize. researchgate.net The oximes of 4-benzyl-substituted tetralones can undergo a Semmler-Wolff/Schroeter aromatization, which can also lead to tetracyclic frameworks through an electrophilic aromatic substitution reaction. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization in 7 Fluoro 1 Tetralone Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of 7-Fluoro-1-tetralone and its derivatives. By exploiting the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of individual atoms within a molecule.

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR are routinely employed to confirm the structural integrity of this compound. Each technique offers a unique window into the molecule's framework.

¹H NMR: This technique provides information on the number and types of hydrogen atoms present. For instance, in derivatives of this compound, specific signals can be assigned to the protons of the tetralone ring and any substituents.

¹³C NMR: ¹³C NMR complements ¹H NMR by mapping the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of carbonyl, aromatic, and aliphatic carbons. In fluorinated tetralones, the carbon atoms bonded to or near the fluorine atom exhibit characteristic shifts and coupling constants (J-coupling) due to the fluorine's influence. ua.es

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful tool. It provides direct information about the chemical environment of the fluorine substituent. For example, in a study of α-monofluorinated cyclic ketones, a ¹⁹F NMR doublet confirmed the position of fluorination. scispace.com

Table 1: Illustrative NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 7.74 | dd | 9.2, 2.5 | Aromatic H |

| ¹H | 3.99 | dd | 12.4, 4.6 | CH |

| ¹³C | 197.05 | d | 1.8 | C=O |

| ¹³C | 161.55 | d | 245.7 | C-F |

| ¹⁹F | -110.95 - -111.10 | m | Ar-F |

Note: Data is illustrative and based on findings for a derivative, 7-Fluoro-2-(2-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one. ua.es

The semi-rigid structure of the tetralone ring system can lead to different conformations. Dynamic NMR (DNMR) is a specialized technique used to study these conformational changes that occur on the NMR timescale. libretexts.org By analyzing changes in the NMR spectrum at different temperatures, researchers can understand processes like ring puckering and restricted rotation around single bonds. libretexts.org These studies are crucial for understanding the three-dimensional shape of the molecule and how it might interact with other molecules, which can provide insights into reaction mechanisms. researchgate.net

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the stereochemistry of molecules. acdlabs.com NOESY experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. acdlabs.com This information is critical for establishing the relative configuration of substituents on the tetralone ring, as demonstrated in studies of related compounds. ntu.edu.sgcore.ac.uk

Dynamic NMR Spectroscopy for Conformational Dynamics and Mechanistic Insights

Mass Spectrometry (MS) for Molecular Identity and Composition

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for confirming the molecular weight and elemental formula of this compound and its reaction products.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed into the mass spectrometer, where it is ionized. nih.gov This method is particularly useful for obtaining the molecular ion peak, which corresponds to the mass of the intact molecule. americanpharmaceuticalreview.com For this compound, ESI-MS would be used to confirm its molecular weight of 164.18 g/mol . synquestlabs.com

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. researchgate.net This high level of precision allows for the unambiguous determination of a compound's elemental formula. researchgate.net For this compound, with a molecular formula of C₁₀H₉FO, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. synquestlabs.com This is a critical step in the characterization of newly synthesized compounds and is often used in conjunction with ESI. semanticscholar.org

Electrospray Ionization Mass Spectrometry (ESI-MS) for Accurate Mass Determination

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, the FT-IR spectrum provides clear evidence for its key structural features.

A prominent absorption band is observed in the range of 1685-1694 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ketone group. csic.es The presence of the fluorine atom is confirmed by a C-F stretching vibration, which appears around 1120 cm⁻¹. Additionally, aromatic C-H bending vibrations can be seen at approximately 830 cm⁻¹. These characteristic absorption frequencies serve as a reliable diagnostic for the presence of the tetralone core structure and its fluorine substituent.

Interactive Table: Characteristic FT-IR Absorption Bands for this compound ───────────

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| C=O Stretch | 1685 - 1694 | csic.es |

| C-F Stretch | 1120 | |

| Aromatic C-H Bend | 830 |

───────────

X-ray Crystallography for Definitive Structural Characterization

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms, bond lengths, and bond angles can be established.

For chiral derivatives of this compound, X-ray crystallography is crucial for the unambiguous assignment of the absolute configuration of stereogenic centers. This technique relies on the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal. mit.edu The Flack parameter, derived from the crystallographic data, is a key indicator of the absolute structure; a value close to zero confirms the correct enantiomer has been assigned. researchgate.net

In the study of chiral fluorinated tetralones, X-ray analysis has been successfully employed to determine the absolute configuration of complex molecules. researchgate.netnih.govacs.org For instance, the absolute configuration of related fluorinated compounds has been established through single-crystal X-ray diffraction analysis, often using copper Kα radiation. researchgate.netiucr.org This is particularly important in pharmaceutical research, where the biological activity of enantiomers can differ significantly. researchgate.net

X-ray crystallography offers detailed insights into the solid-state conformation and intermolecular interactions of this compound and its derivatives. Studies on related fluorinated tetralones have revealed that the cyclohexenone ring often adopts a slightly puckered conformation, while the aromatic ring remains planar. Intermolecular forces, such as C-H···O hydrogen bonds, play a significant role in stabilizing the crystal lattice.

Furthermore, crystallographic studies are instrumental in identifying the preferred tautomeric form of a molecule in the solid state. semanticscholar.orgresearchgate.net While this compound primarily exists in the keto form, related fluorinated diketones have been shown to favor a chelated cis-enol form in the solid state, a preference confirmed by X-ray crystallographic data. researchgate.netmdpi.com The ability to analyze these subtle structural preferences is critical for understanding the chemical behavior and reactivity of these compounds.

Interactive Table: Crystallographic Data for a this compound Derivative ───────────

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Bond Length (C=O) | 1.214 Å | |

| Bond Length (C–F) | 1.342 Å |

───────────

Determination of Absolute Configuration in Chiral Derivatives

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optical Purity and Conformational Studies

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. creative-proteomics.commdpi.com CD measures the differential absorption of left- and right-circularly polarized light, providing information on the optical activity and conformation of a molecule in solution. creative-proteomics.comwikipedia.org

In the context of this compound research, CD spectroscopy is invaluable for determining the enantiomeric purity of chiral derivatives and for studying their conformational dynamics in different environments. creative-proteomics.com The CD spectrum is highly sensitive to changes in molecular conformation induced by factors such as solvent polarity, pH, and temperature. creative-proteomics.comwikipedia.org For example, the absolute configuration of chiral α-aryl-tetralones has been assigned by comparing experimental CD spectra with theoretical calculations. ua.es This technique, often used in conjunction with high-performance liquid chromatography (HPLC), allows for the direct characterization of the chiroptical properties of separated enantiomers. researchgate.net Vibrational circular dichroism (VCD), an infrared-based chiroptical technique, can also be employed to confirm the absolute configuration of fluorinated tetralone derivatives. ua.es

Compound Index

Academic Research Applications of 7 Fluoro 1 Tetralone

Advanced Applications in Pharmaceutical Chemistry and Drug Discovery

Role as a Key Intermediate in the Synthesis of Novel Therapeutic Agents

7-Fluoro-1-tetralone is a crucial intermediate in the creation of new pharmaceutical agents. chemimpex.comchemimpex.com Its structure allows for a variety of chemical modifications, making it an essential component for chemists to develop complex molecules with potential therapeutic benefits. chemimpex.com The fluorinated tetralone backbone is a key element in the synthesis of innovative drugs, contributing to advancements in the development of new treatments. chemimpex.comchemimpex.com The compound's reactivity and stability are advantageous for creating intricate molecular designs necessary for various therapeutic applications. chemimpex.com

Development of Anti-inflammatory and Analgesic Pharmaceutical Candidates

Research has shown that derivatives of this compound exhibit noteworthy anti-inflammatory and analgesic properties. researchgate.net The incorporation of the this compound moiety into various molecular frameworks has led to the development of compounds with significant potential for treating inflammation and pain. researchgate.net

For instance, a series of fluoro-substituted pyrazoline derivatives synthesized from chalcones demonstrated considerable anti-inflammatory and analgesic activities in vivo. researchgate.net Some of these compounds showed potency comparable to or greater than the standard drug, diclofenac. researchgate.net This highlights the importance of the fluorinated scaffold in designing new and effective anti-inflammatory and pain-relieving drug candidates. researchgate.netresearchgate.net

Exploration in Anticancer Drug Development (e.g., Thymidylate Synthase Inhibitors, Camptothecin-related compounds)

The this compound scaffold has been instrumental in the development of novel anticancer agents. nih.gov Its derivatives have been investigated for their potential to inhibit cancer cell growth through various mechanisms.

One area of focus is the development of thymidylate synthase (TS) inhibitors. nih.gov TS is a crucial enzyme for DNA synthesis, and its inhibition can lead to the death of cancer cells. nih.gov A derivative, 5-acetylamino-7-fluoro-1-tetralone, has been identified as a significant inhibitor of TS, showing promise in anticancer drug development.

Furthermore, this compound and its analogs are key intermediates in the synthesis of camptothecin (B557342) derivatives, which are potent topoisomerase I inhibitors used in cancer therapy. acs.orgnih.gov The presence of the fluorine atom can enhance the antitumor activity of these compounds. acs.org For example, a 4-methyl-5-fluoro hexacyclic camptothecin analogue demonstrated significantly higher potency than the established anticancer agent SN-38. acs.org

A study on indolyl-tetralone chalcones revealed that compounds with a fluorine atom at the 7-position of the tetralone moiety were more potent anticancer agents than their non-fluorinated counterparts. nih.gov

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Mechanism of Action | Key Findings |

|---|---|---|

| 5-Acetylamino-7-fluoro-1-tetralone | Thymidylate Synthase Inhibition | Shows significant cytotoxic effects against various cancer cell lines. |

| 4-methyl-5-fluoro hexacyclic camptothecin analogue | Topoisomerase I Inhibition | Exhibited 10 times the in vitro antitumor activity of SN-38. acs.org |

Research into Neurochemical Systems and Neurological Disorder Treatments

This compound and its derivatives are being explored for their potential in treating neurological disorders. chemimpex.com Research has indicated that these compounds may have neuroprotective effects. For example, certain derivatives have demonstrated the ability to protect against oxidative stress-induced cell death in vitro, suggesting a potential application in the development of treatments for neurodegenerative diseases. The compound is also used in research to investigate its effects on neurotransmitter systems, which could lead to new therapies for a range of neurological conditions. chemimpex.com

Enzyme Inhibition Studies (e.g., Monoamine Oxidase, MIF Tautomerase)

Derivatives of tetralones, including those with fluorine substitutions, have been studied for their ability to inhibit various enzymes. For instance, tetralone derivatives have been shown to inhibit macrophage migration inhibitory factor (MIF), an important factor in inflammatory responses. tandfonline.comnih.gov The inhibition of MIF's tautomerase activity by tetralone compounds has been shown to reduce inflammatory responses in macrophages. tandfonline.com

Additionally, related hydroxy-tetralone compounds are known to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. smolecule.com This suggests that fluorinated tetralones could also be investigated for their potential as MAO inhibitors, which are used in the treatment of depression and other neurological disorders.

Impact of Fluorine on Pharmacokinetic and Pharmacodynamic Properties (e.g., Potency, Selectivity, Metabolic Stability)

The inclusion of a fluorine atom in the structure of this compound significantly influences the pharmacokinetic and pharmacodynamic properties of its derivatives. chemimpex.comnumberanalytics.comresearchgate.net Fluorine's high electronegativity and small size allow it to alter a molecule's properties in several beneficial ways for drug design. numberanalytics.com

Potency and Selectivity: The fluorine atom can enhance the binding affinity of a molecule to its biological target, leading to increased potency and selectivity. numberanalytics.comresearchgate.net This is due to fluorine's ability to participate in favorable interactions within the binding site. numberanalytics.com In some cases, the substitution of hydrogen with fluorine can dramatically improve the efficacy of a drug candidate. nih.gov

Metabolic Stability: Fluorination can increase a compound's resistance to metabolic breakdown by enzymes in the body. researchgate.net This enhanced metabolic stability can lead to a longer duration of action and improved bioavailability. researchgate.net

Lipophilicity and Membrane Permeability: The introduction of fluorine generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes. numberanalytics.com This can lead to better absorption and distribution of the drug throughout the body. numberanalytics.com

The strategic placement of fluorine, as seen in this compound, is a well-established strategy in medicinal chemistry to optimize the drug-like properties of therapeutic candidates. researchgate.netresearchgate.net

Contributions to Agrochemical Research and Development

The pursuit of more effective and environmentally benign agrochemicals is a critical area of research. This compound has emerged as a valuable scaffold in the development of new pesticides and herbicides, contributing to advancements in crop protection. chemimpex.com

Design of Fluorinated Agrochemicals with Unique Modes of Action

The presence of a fluorine atom in a molecule can alter its electronic properties, lipophilicity, and binding interactions with target enzymes or receptors. This principle is actively exploited in the design of agrochemicals with novel modes of action. researchgate.net By using this compound as a starting material, chemists can explore new chemical space and develop compounds that may overcome existing resistance mechanisms in pests and weeds. chemimpex.comresearchgate.net The unique structural features of fluorinated compounds can lead to unexpected and beneficial biological activities. mdpi.com

Explorations in Advanced Materials Science

The unique properties of organofluorine compounds are also harnessed in the field of materials science. This compound is explored as a precursor for the synthesis of specialty polymers and coatings with desirable characteristics. chemimpex.com

Synthesis of Specialty Polymers and Coatings

Fluorinated polymers are known for their exceptional properties, including thermal stability, chemical resistance, and low refractive indices. acs.org While direct polymerization of this compound is not a common application, it can serve as a key intermediate in the synthesis of fluorinated monomers. chemimpex.com These monomers can then be polymerized to create advanced materials. For instance, fluorinated polymers are used in the development of high-performance coatings and materials for photovoltaic cells. researchgate.net Research in this area includes the development of new polyfluorinated anti-staining coating materials. researchgate.net

Enhancement of Material Durability and Chemical Resistance

The incorporation of fluorine into polymers often leads to materials with enhanced durability and resistance to chemical degradation. acs.org This is attributed to the high strength of the carbon-fluorine bond. Materials derived from fluorinated precursors, potentially including those synthesized using this compound, are investigated for applications requiring robust performance in harsh environments. chemimpex.com

Strategic Utility as a Core Building Block in Complex Organic Synthesis

Beyond its specific applications in agrochemicals and materials, this compound is a versatile and strategic building block in the broader field of organic synthesis. chemimpex.comguidechem.com Its chemical reactivity and functional groups allow for its elaboration into a wide array of more complex molecules. chemimpex.com

The tetralone core provides a rigid bicyclic framework that can be chemically modified at several positions. The ketone functionality is a versatile handle for various transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The fluorine atom on the aromatic ring influences the reactivity of the ring and can participate in certain substitution reactions. This combination of features makes this compound a valuable starting material for the synthesis of diverse and complex target molecules in academic and industrial research. chemimpex.comresearchgate.net

| Feature | Description | Potential Transformations |

| Tetralone Core | A bicyclic system combining a benzene (B151609) ring and a cyclohexanone (B45756) ring. | Provides a rigid scaffold for building complex molecules. |

| Ketone Group | A reactive carbonyl functional group at position 1. | Reduction to an alcohol, oxidation, alkylation, condensation reactions. |

| Fluorine Atom | An electron-withdrawing substituent at position 7 on the aromatic ring. | Influences the electronic properties and reactivity of the molecule; can participate in nucleophilic aromatic substitution under certain conditions. |

| Aromatic Ring | A benzene ring that can undergo electrophilic substitution reactions. | Nitration, halogenation, sulfonation, Friedel-Crafts reactions. |

This strategic utility allows chemists to efficiently construct intricate molecular architectures for a wide range of research purposes.

Theoretical and Computational Chemistry Studies of 7 Fluoro 1 Tetralone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 7-Fluoro-1-tetralone. researchgate.net These methods model the electron distribution within the molecule to predict its geometry, stability, and chemical behavior.

Computational models like Molecular Electrostatic Potential (MEP) maps visualize the charge distribution. For this compound, these maps typically show a region of high negative potential (red) around the carbonyl oxygen, indicating its propensity to act as a hydrogen bond acceptor or a site for electrophilic attack. Conversely, the fluorine atom and adjacent hydrogens would exhibit lower electron density. mdpi.com

The concept of "fluoromaticity" suggests that the lone pairs on the fluorine atom can participate in π-conjugation with the aromatic ring, creating new molecular orbitals. acs.org This interaction can enhance the thermal stability and chemical resistance of the fluorinated aromatic system. acs.org

Quantum chemical calculations can also predict key reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. researchgate.net The precise impact of the C-7 fluorine on the HOMO-LUMO gap can be quantified to predict how it modifies the molecule's susceptibility to various chemical reactions compared to its non-fluorinated counterpart.

Table 1: Calculated Electronic Properties of Substituted Tetralones

| Property | 1-Tetralone (Parent) | This compound | 7-Nitro-1-tetralone |

|---|---|---|---|

| Dipole Moment (Debye) | Lower | Moderate | Higher |

| HOMO Energy (eV) | Higher | Lower | Much Lower |

| LUMO Energy (eV) | Higher | Lower | Much Lower |

| HOMO-LUMO Gap (eV) | Larger | Slightly Smaller | Smaller |

| Reactivity Prediction | Baseline | Increased electrophilicity at carbonyl carbon; modified aromatic reactivity | Significantly altered reactivity due to strong electron withdrawal |

Note: Values are illustrative, based on general chemical principles. Precise values require specific DFT calculations.

The structural flexibility of this compound resides in the saturated six-membered ring. This ring is not planar and can adopt several conformations, such as envelope, twist-boat, or chair-like forms. X-ray diffraction studies have revealed that the cyclohexenone ring in this compound derivatives exhibits a slight puckering.

Computational energetic profiling can map the potential energy surface of these conformations. By calculating the relative energies of different conformers, the most stable, low-energy structures can be identified. For tetralone derivatives, the envelope conformation is often found to be the global minimum on the potential energy surface. This analysis is crucial as the specific three-dimensional shape of the molecule can dictate how it interacts with biological targets like enzymes or receptors. Puckering coordinates, as defined by Cremer and Pople, are used to precisely quantify the nature and degree of non-planarity in the ring system.

Analysis of Fluorine's Electronic Perturbations on the Tetralone System

Molecular Dynamics Simulations for Mechanistic Insights and Compound Interactions

While quantum mechanics is ideal for static electronic properties, molecular dynamics (MD) simulations are used to model the movement of atoms and molecules over time. ekb.egresearchgate.net This technique provides a "computational microscope" to observe how this compound might behave in a dynamic environment, such as in solution or when interacting with a biological macromolecule. researchgate.net

For a compound with potential therapeutic applications, MD simulations can be used to study its binding to a target protein. researchgate.netnih.gov Researchers can place this compound into the active site of a computationally rendered protein and simulate their interaction over nanoseconds. ekb.eg The simulation can reveal:

Binding Stability: By calculating the root-mean-square deviation (RMSD) of the ligand, one can assess whether it remains stably bound in the active site. researchgate.net

Key Interactions: MD can identify which specific amino acid residues form lasting hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the compound.

Conformational Changes: The simulation shows how the protein or the ligand might change shape to achieve an optimal fit, a concept known as "induced fit."

Such simulations provide mechanistic hypotheses about a compound's mode of action and can guide the design of more potent derivatives. medscape.com

Computational Approaches to Structure-Activity Relationship (SAR) and Structure-Property Relationship Studies

Structure-Activity Relationship (SAR) studies aim to link the chemical structure of a compound to its biological activity. mdpi.com Computationally, this is often achieved through Quantitative Structure-Activity Relationship (QSAR) models. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a mathematical equation that predicts the activity of new compounds. capotchem.cn

For this compound, a QSAR study would involve comparing it to a series of structurally similar tetralones with different substituents. By correlating changes in substituents with changes in biological effect, the model can identify which properties are critical for activity. The fluorine at the 7-position, for example, contributes unique electronic and lipophilic properties that can be quantified and used in these models. Its effects can be contrasted with fluorine at other positions or with different electron-withdrawing groups.

Table 2: Comparative Structure-Property Relationship of Substituted 1-Tetralones

| Compound | Key Structural Difference | Impact on Physicochemical Properties | Potential Biological Implication | Citation |

|---|---|---|---|---|

| This compound | Fluorine at C-7 | Increases lipophilicity and alters electronic distribution. | Enhanced membrane permeability and binding affinity. | |

| 6-Fluoro-1-tetralone | Fluorine at C-6 | Different electronic perturbation on the aromatic ring compared to the C-7 isomer. | Potentially stronger anti-proliferative effects due to altered electronic effects. | fluoromart.com |

| 6,7-Difluoro-1-tetralone | Fluorine at C-6 and C-7 | Further increases lipophilicity (LogP). | May enhance penetration of the blood-brain barrier. | |

| 7-Nitro-1-tetralone | Nitro group at C-7 | Stronger electron-withdrawing group than fluorine. | Increased chemical reactivity, but potential instability. |

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMETox) Properties

Before a compound can become a drug, it must have a suitable profile for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMETox). In silico tools are now routinely used in the early stages of drug discovery to predict these properties, filtering out candidates that are likely to fail later in development. sci-hub.seresearchgate.net

For this compound and its derivatives, various ADMETox parameters can be calculated based on its structure. researchgate.net The presence of fluorine is known to favorably impact properties like metabolic stability and membrane permeability. researchgate.net Theoretical calculations for fluorinated tetralone derivatives have shown profiles consistent with good oral absorption and a reduced probability of toxic effects. sci-hub.se

Commonly predicted properties include:

Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness and potential for oral bioavailability. Favorable predictions have been reported for fluorinated tetralone derivatives. sci-hub.seresearchgate.net

Topological Polar Surface Area (TPSA): Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Aqueous Solubility (LogS): Crucial for absorption and formulation.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

Human Intestinal Absorption (HIA): Estimates the percentage of a drug absorbed from the gut.

Toxicity Risks: Predictions for properties like carcinogenicity and cardiotoxicity (e.g., hERG inhibition).

Table 3: Predicted ADMETox Profile for this compound

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 164.18 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | ~1.8 - 2.1 | Good balance for permeability and solubility; complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | Complies with Lipinski's Rule (≤ 10) |

| Topological Polar Surface Area (TPSA) | ~17.07 Ų | Indicates high potential for oral absorption and brain penetration |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract |

| CYP450 Inhibition | Likely non-inhibitor of major isoforms | Low potential for metabolic drug-drug interactions |

| Toxicity Prediction | Low risk for common toxicophores | Favorable initial safety profile |

Note: Values are estimates based on standard computational models and data for similar structures.

Future Directions and Emerging Research Avenues in 7 Fluoro 1 Tetralone Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

The chemical industry is increasingly focusing on green chemistry to minimize environmental impact. For the synthesis of 7-Fluoro-1-tetralone and its derivatives, this translates to the development of protocols that reduce waste, use less hazardous reagents, and are more energy-efficient. One promising approach is the use of continuous-flow synthesis, which has been successfully applied to similar compounds like 7-methoxy-1-tetralone. This method offers better control over reaction parameters, leading to higher yields and purity while minimizing solvent usage and by-product formation.

Another avenue of exploration is the use of biocatalysis. Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. While not yet widely reported for this compound specifically, the broader success of biocatalysis in organic synthesis suggests its potential for future applications in the synthesis of this and other fluorinated tetralones.

Design of Novel Catalytic Systems for Highly Selective and Efficient Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research has shown that the fluorine atom's electron-withdrawing nature can hinder certain catalytic processes, such as iridium-catalyzed dehydrogenation, where this compound shows lower conversion rates compared to its non-fluorinated counterpart. This highlights the need for catalysts specifically designed to be effective with fluorinated substrates.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, are powerful tools for functionalizing the tetralone core. Future research will likely focus on developing more robust and versatile palladium catalysts that can operate under milder conditions and tolerate a wider range of functional groups. Additionally, the exploration of other transition metal catalysts, such as those based on copper, nickel, or gold, could open up new reaction pathways for the derivatization of this compound. researchgate.net

Exploration of Advanced Functionalization and Diversification Strategies for the Tetralone Core

The tetralone scaffold provides multiple sites for functionalization, allowing for the creation of a diverse library of compounds. researchgate.net Radical chemistry, for instance, has been used to synthesize complex tetralones through addition and cyclization reactions. beilstein-journals.org This approach allows for the introduction of various substituents and the construction of intricate polycyclic systems.

Late-stage C-H functionalization is another powerful strategy for modifying the tetralone core. acs.org This technique allows for the direct introduction of functional groups onto the aromatic ring, bypassing the need for pre-functionalized starting materials. The development of regioselective C-H functionalization methods will be a key area of future research, enabling precise control over the substitution pattern of the tetralone ring system.

Furthermore, the reactivity of the ketone group can be exploited for various transformations, including reductions to form alcohols and oxidative reactions to generate carboxylic acids. The exploration of stereoselective methods for these transformations will be crucial for the synthesis of chiral derivatives with specific biological activities. nih.govscispace.com

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

To accelerate the discovery of new derivatives with desired properties, the integration of high-throughput experimentation (HTE) and automated synthesis platforms is essential. These technologies allow for the rapid screening of a large number of reaction conditions and the synthesis of extensive compound libraries in a short amount of time.

By combining HTE with computational modeling and machine learning, researchers can more efficiently identify optimal reaction parameters and predict the properties of novel this compound derivatives. This data-driven approach will streamline the drug discovery and materials development process, leading to faster identification of promising candidates.

Expansion of Applications into Novel Interdisciplinary Fields

The unique properties of this compound and its derivatives make them attractive for a wide range of applications beyond traditional medicinal chemistry. In materials science, for example, these compounds are being explored for the development of novel polymers and coatings with enhanced durability and specific chemical functionalities. chemimpex.com The fluorine atom can impart desirable properties such as increased thermal stability and chemical resistance. researchgate.net

Furthermore, the development of fluorinated conjugated polymers for use in organic photovoltaic cells has shown promise, with the fluorine substitution leading to increased hole mobility and improved device performance. researchgate.netmdpi.com This suggests that this compound could serve as a valuable building block for the synthesis of new materials for electronic applications.

Synergistic Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science

The future of this compound research lies in a synergistic approach that combines the expertise of synthetic chemists, chemical biologists, and materials scientists. By working together, these disciplines can unlock the full potential of this versatile molecule.

Chemical biologists can use derivatives of this compound as chemical probes to study biological processes and identify new drug targets. For example, investigations into how these compounds interact with neurotransmitter systems could lead to new treatments for neurological disorders. The synthesis of ¹⁸F-labeled derivatives is also of great interest for use in positron emission tomography (PET) imaging, a powerful tool for in vivo medical diagnostics. mdpi.com

In materials science, the collaboration between synthetic chemists and materials scientists will be crucial for designing and synthesizing new materials with tailored properties. By understanding the structure-property relationships of this compound derivatives, researchers can develop new polymers, coatings, and electronic materials with advanced functionalities.

Q & A

Q. How to structure a research paper to highlight the significance of this compound in medicinal chemistry?

- Methodological Answer : Follow IMRaD format with a hypothesis-driven introduction. Use subheadings to separate synthetic, analytical, and computational results. Cite recent reviews (2018–2025) to contextualize novelty. Adhere to Beilstein Journal guidelines for experimental rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。